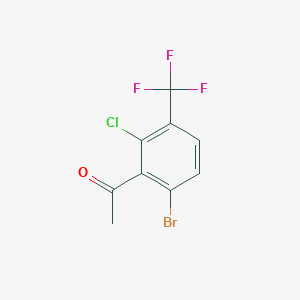
6'-Bromo-2'-chloro-3'-(trifluoromethyl)acetophenone
Übersicht
Beschreibung
6'-Bromo-2'-chloro-3'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H5BrClF3O and its molecular weight is 301.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6'-Bromo-2'-chloro-3'-(trifluoromethyl)acetophenone, with the CAS number 1805577-16-5, is a halogenated acetophenone derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including cytotoxicity, antibacterial effects, and other pharmacological activities, supported by relevant case studies and research findings.
The compound is characterized by the following chemical structure:
- Molecular Formula : C9H6BrClF3O
- Molecular Weight : 303.49 g/mol
- Structure : Contains a trifluoromethyl group, bromine, and chlorine substituents which contribute to its unique reactivity and biological properties.
Cytotoxicity
Research indicates that acetophenone derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. In a study involving several acetophenones, including derivatives similar to this compound, moderate cytotoxic activities were observed against human ovarian cancer cell lines. The compounds were tested using MTT assays, revealing IC50 values that suggest potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A2780 | TBD |
| Other acetophenones | A2780 | 30.0 - 75.7 |
Antibacterial Activity
The antibacterial properties of halogenated acetophenones have been documented in various studies. These compounds often demonstrate effectiveness against a range of bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes. The presence of halogens enhances their lipophilicity, improving membrane penetration and bioactivity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism.
- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Induction : Some studies suggest that certain acetophenone derivatives can induce oxidative stress in cells, leading to apoptosis .
Study on Cytotoxic Effects
A recent study investigated the cytotoxic effects of various acetophenones on cancer cell lines. The results indicated that compounds with trifluoromethyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship that merits further exploration .
Antiviral Properties
In addition to its antibacterial and cytotoxic properties, preliminary studies have indicated potential antiviral effects against certain viral proteins. Molecular docking studies revealed binding affinities for viral proteins that could position this compound as a candidate for antiviral drug development .
Eigenschaften
IUPAC Name |
1-[6-bromo-2-chloro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)7-6(10)3-2-5(8(7)11)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHWJIFUZBZSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















